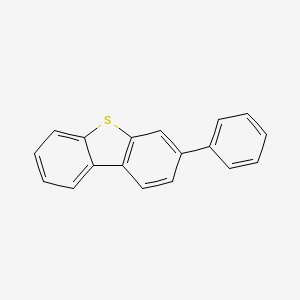

3-Phenyldibenzothiophene

描述

属性

IUPAC Name |

3-phenyldibenzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12S/c1-2-6-13(7-3-1)14-10-11-16-15-8-4-5-9-17(15)19-18(16)12-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLQWXGMHQCRWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703409 | |

| Record name | 3-Phenyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104601-38-9 | |

| Record name | 3-Phenyldibenzo[b,d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Arylation via C–H Activation

Palladium-catalyzed C–H activation has emerged as a streamlined approach for constructing dibenzothiophene derivatives. A seminal study demonstrated that Pd(II) catalysts enable the synthesis of dibenzothiophenes through simultaneous cleavage of C–H and C–S bonds. This method circumvents the need for pre-functionalized substrates or external oxidants, leveraging the inherent reactivity of the dibenzothiophene skeleton. For 3-phenyldibenzothiophene, the reaction proceeds via a Pd(II)-mediated oxidative addition step, where a phenyl group is introduced at the 3-position through regioselective C–H bond activation. Key advantages include operational simplicity and compatibility with electron-deficient arenes.

Mechanistic Insights :

The catalytic cycle initiates with Pd(II) coordinating to the sulfur atom of dibenzothiophene, facilitating ortho-directed C–H bond cleavage. Subsequent oxidative addition of a phenyl iodide or bromide forms a Pd(IV) intermediate, which undergoes reductive elimination to yield the 3-phenyl product. Density functional theory (DFT) calculations suggest that the sulfur atom’s lone pairs stabilize the transition state, enhancing regioselectivity.

Reaction Conditions :

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Solvent: Dimethylacetamide (DMA) at 120°C

Suzuki–Miyaura Cross-Coupling for Late-Stage Functionalization

Halogenated Dibenzothiophene Precursors

The Suzuki–Miyaura coupling reaction offers a versatile route to this compound by reacting 3-bromodibenzothiophene with phenylboronic acid. This method requires prior synthesis of the halogenated precursor, which can be achieved via electrophilic bromination using Br₂ in the presence of FeBr₃.

Procedure :

-

Bromination : Dibenzothiophene is treated with Br₂ (1.1 equiv) and FeBr₃ (0.1 equiv) in CH₂Cl₂ at 0°C, yielding 3-bromodibenzothiophene in 85% yield.

-

Cross-Coupling : 3-Bromodibenzothiophene reacts with phenylboronic acid (1.2 equiv) under Pd(PPh₃)₄ catalysis (2 mol%) in a mixture of toluene and aqueous Na₂CO₃ at 80°C for 12 hours.

Optimization Data :

Limitations and Alternatives

While effective, this two-step process necessitates harsh bromination conditions. Alternative halogenation methods, such as directed ortho-lithiation followed by quenching with Br₂, have been explored but require cryogenic conditions (−78°C).

One-Pot Synthesis via Terphenyllithium Intermediates

Lithiation and Cyclization

A patent-pending method describes a one-pot synthesis of substituted dibenzothiophenes using terphenyllithium intermediates. Although originally developed for 4-phenyldibenzothiophene, the protocol can be adapted for 3-substitution by modifying the dihalobenzene starting material.

Key Steps :

-

Formation of Terphenyllithium : Reaction of 1,2-dibromobenzene with phenyllithium (3 equiv) at 0–100°C generates a terphenyllithium species.

-

Thiolation and Oxidation : The intermediate is treated with elemental sulfur to form a thiol, which undergoes oxidative cyclization using iodine or Cu₂O to yield the dibenzothiophene core.

Regiochemical Control :

The position of the phenyl group is dictated by the substitution pattern of the dihalobenzene. For this compound, meta-dihalobenzenes (e.g., 1,3-dibromobenzene) must be employed, though this remains speculative as the patent exclusively reports para-substitution.

Domino Reactions for Fused Heterocycles

Benzothiophene Annulation

Recent advances in domino reactions enable the construction of dibenzothiophene derivatives from simpler benzothiophene precursors. A three-step protocol involving Suzuki–Miyaura coupling, Pd-catalyzed C–S bond formation, and cyclization has been reported for related compounds.

Representative Pathway :

-

Suzuki Coupling : 3-Aminobenzothiophene reacts with phenylboronic acid to install the phenyl group.

-

C–S Coupling : A mercaptoacetate derivative is introduced via Pd catalysis.

-

Cyclization : Intramolecular cyclodehydration forms the dibenzothiophene ring.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Suzuki Coupling | 89 |

| C–S Coupling | 76 |

| Cyclization | 82 |

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and limitations of each method:

| Method | Yield (%) | Scalability | Regioselectivity |

|---|---|---|---|

| Pd-Catalyzed C–H Arylation | 68–72 | Moderate | High |

| Suzuki–Miyaura Coupling | 78 | High | Dependent on precursor |

| One-Pot Lithiation | 60–65* | Low | Unproven for 3-substitution |

| Domino Reactions | 76–82 | Moderate | High |

科学研究应用

Chemical Research

Model Compound for Sulfur-Containing Aromatics

3-Phenyldibenzothiophene serves as a model compound for studying the behavior of sulfur-containing polycyclic aromatic hydrocarbons. Its stability and reactivity make it suitable for various chemical reactions and mechanistic studies. Research has demonstrated that dibenzothiophenes, including this compound, undergo electrophilic substitution reactions smoothly, particularly at the 2-position when this site is unoccupied .

Synthesis and Characterization

The synthesis of this compound can be achieved through methods involving heating biphenyl with sulfur in the presence of catalysts like aluminum chloride. This compound's physical properties, such as its melting point (99.5°C) and boiling point (332.5°C), are essential for its characterization in research settings .

Biological Applications

Potential Biological Activity

Research on this compound includes its effects on biological molecules, particularly enzymes and cellular processes. Studies have indicated that derivatives of this compound may exhibit anticancer and antimicrobial activities, making them potential candidates for therapeutic development .

Mechanism of Action

The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations that lead to the formation of reactive intermediates capable of interacting with cellular components, resulting in various biological effects.

Industrial Applications

Petrochemical Industry

In the petrochemical sector, this compound is studied for its role in the formation of sulfur-containing compounds in fossil fuels. Its stability under heat makes it relevant for understanding the degradation processes of fossil fuels and developing desulfurization techniques to remove sulfur from fuels effectively .

Case Study 1: Photochemical Reactivity

A study explored the photochemical properties of dibenzothiophene derivatives, including this compound. It was found that under UV irradiation, these compounds could release singlet phenyl nitrene and other reactive species. This property has implications for targeted drug delivery systems where reactive intermediates can selectively interact with biological targets .

Case Study 2: Environmental Impact

Research identified phenyldibenzothiophenes in coal samples, highlighting their environmental significance. The study underscored the need for understanding these compounds' behavior in natural settings, particularly regarding their persistence and potential ecological effects .

作用机制

The mechanism of action of 3-Phenyldibenzothiophene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

(a) Dibenzothiophene (Unsubstituted)

- Structure : Lacks the phenyl substituent at the 3-position.

- Impact : The absence of the phenyl group reduces steric hindrance and molecular weight, likely decreasing logP and increasing water solubility compared to 3-phenyldibenzothiophene.

(b) 2-Phenyldibenzothiophene

- Structure : Phenyl group at the 2-position instead of the 3-position.

- Impact : Positional isomerism affects electronic distribution and intermolecular interactions. The 3-substituted derivative may exhibit distinct photophysical properties due to altered conjugation pathways.

(c) 3-Methylthiophene (CAS 616-44-4)

- Structure : Simpler thiophene derivative with a methyl substituent.

- Impact : The smaller methyl group results in lower molecular weight and logP (compared to this compound’s 5.721), highlighting how aromatic substituents enhance hydrophobicity.

Physicochemical Property Trends

- Lipophilicity : The phenyl group in this compound contributes to its high logP (5.721), exceeding values for simpler thiophenes (e.g., 3-methylthiophene) and unsubstituted dibenzothiophene.

- Molecular Volume: The McVol (198.69 mL/mol) is significantly larger than that of monocyclic thiophenes, aligning with its extended aromatic system.

- Solubility : The calculated water solubility (log10WS = -7.44) is exceptionally low, making it less environmentally mobile compared to smaller heterocycles like benzene (CAS 71-43-2) .

Environmental and Industrial Relevance

- Environmental Persistence : High logP and low solubility suggest this compound may persist in soils or sediments, similar to polycyclic aromatic hydrocarbons (PAHs).

- Electronics Applications : Its rigid structure could enhance charge transport in organic semiconductors, outperforming less conjugated analogs like diethyltoluamide (CAS 134-62-3) , which lacks aromatic stacking capacity.

Research Implications and Gaps

- Synthesis Challenges : The steric bulk of the phenyl group may complicate synthetic routes compared to smaller substituents.

- Toxicity Studies: Limited data exist on the environmental and health impacts of this compound, warranting further investigation.

- Comparative Studies : Direct experimental comparisons with positional isomers (e.g., 2-phenyldibenzothiophene) are needed to validate computational predictions .

生物活性

3-Phenyldibenzothiophene (3-PDBT) is a polycyclic aromatic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of 3-PDBT, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a dibenzothiophene core with a phenyl group attached. This structure contributes to its unique chemical properties and biological interactions.

Anticancer Properties

Research indicates that 3-PDBT exhibits anticancer activity through several mechanisms:

- Apoptosis Induction : Studies have shown that 3-PDBT can induce apoptosis in cancer cell lines. The compound activates caspases, which are essential for the apoptotic process, leading to programmed cell death in malignant cells.

- Cell Cycle Arrest : 3-PDBT has been observed to cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating effectively.

The mechanisms by which 3-PDBT exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels within cells, leading to oxidative stress that can damage cellular components and trigger apoptosis.

- Inhibition of Key Signaling Pathways : 3-PDBT may inhibit pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Toxicity Profile

While 3-PDBT shows promise in cancer treatment, its toxicity must be considered:

- Cytotoxicity : In vitro studies have demonstrated that high concentrations of 3-PDBT can be cytotoxic to normal cells as well as cancer cells. This necessitates careful dosage optimization in therapeutic applications.

- Genotoxicity : Preliminary studies suggest that 3-PDBT may induce DNA damage, raising concerns about its long-term safety profile.

Case Study 1: Antitumor Efficacy

A study investigated the effects of 3-PDBT on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Apoptotic markers were assessed using flow cytometry, confirming increased apoptosis rates correlating with higher doses of 3-PDBT.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 70 | 20 |

| 20 | 40 | 50 |

| 50 | 15 | 80 |

Case Study 2: In Vivo Studies

In vivo experiments using mouse models revealed that administration of 3-PDBT significantly reduced tumor size compared to control groups. Histological analysis showed increased necrosis within tumors treated with the compound, indicating effective tumor suppression.

常见问题

Q. What are the established synthetic routes for 3-Phenyldibenzothiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. For Suzuki coupling, optimize palladium catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to minimize side products. Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield is sensitive to temperature (70–90°C) and inert atmosphere conditions . Post-synthesis, characterize purity using GC-MS or HPLC (C18 column, 270 nm UV detection) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound, and what are key interpretation challenges?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR in CDCl₃ to confirm aromatic proton environments and substituent positions. Overlapping signals in the aromatic region (δ 7.0–8.5 ppm) may require 2D-COSY or HSQC for resolution .

- X-ray crystallography : Resolve crystal structure to confirm regiochemistry; slow evaporation from DCM/hexane is ideal for crystal growth.

- Challenges : Fluorescence interference in UV-Vis analysis requires quenching agents (e.g., NaN₃) for accurate quantification .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact.

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Waste disposal: Segregate organic solvents and solids; collaborate with certified waste management firms for incineration .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic properties and reactivity patterns of this compound?

- Methodological Answer :

- Perform DFT calculations (B3LYP/6-311G** basis set) to map HOMO-LUMO gaps and predict electrophilic/nucleophilic sites. Compare with experimental UV-Vis spectra for validation .

- Use molecular dynamics simulations to study π-π stacking behavior in solid-state applications (e.g., organic semiconductors) .

Q. What experimental strategies resolve contradictions in reported thermodynamic data for this compound derivatives?

- Methodological Answer :

- Conduct controlled replication studies under standardized conditions (e.g., DSC for melting points, TGA for thermal stability).

- Perform meta-analyses of literature data (prioritizing peer-reviewed journals) to identify outliers caused by impurities or instrumental variability .

- Cross-validate solubility parameters using Hansen solubility spheres and HPLC retention times .

Q. What design considerations optimize this compound-based materials for photovoltaic applications?

- Methodological Answer :

- Modify substituents (e.g., electron-withdrawing groups) to enhance charge mobility. Test via time-resolved microwave conductivity (TRMC).

- Fabricate thin films via spin-coating (chlorobenzene solvent, 2000 rpm) and evaluate using AFM for morphology and EQE for efficiency .

- Compare with dibenzothiophene analogs to isolate phenyl group effects on bandgap tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。